molecular formula C4H6Cl3NO3 B14525852 4,4,4-Trichloro-L-threonine CAS No. 62643-24-7

4,4,4-Trichloro-L-threonine

Cat. No.: B14525852
CAS No.: 62643-24-7
M. Wt: 222.45 g/mol
InChI Key: RXNOQOFFPUDSNH-LWMBPPNESA-N
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Description

4,4,4-Trichloro-L-threonine is a synthetic amino acid derivative characterized by the presence of three chlorine atoms attached to the fourth carbon of the threonine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-L-threonine typically involves the chlorination of L-threonine. One common method includes the reaction of L-threonine with thionyl chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out under controlled conditions to ensure the selective chlorination of the fourth carbon atom.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes the chlorination step followed by purification techniques such as recrystallization or chromatography to obtain the pure compound. The scalability of the production process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-L-threonine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted threonine derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trichloro-L-threonine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of specific enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and binding affinity, leading to the inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-L-threonine: Similar in structure but with fluorine atoms instead of chlorine.

    Chlorobutanol: Another chlorinated compound with different applications.

Uniqueness

4,4,4-Trichloro-L-threonine is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62643-24-7

Molecular Formula

C4H6Cl3NO3

Molecular Weight

222.45 g/mol

IUPAC Name

(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1

InChI Key

RXNOQOFFPUDSNH-LWMBPPNESA-N

Isomeric SMILES

[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N

Origin of Product

United States

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